2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2093152-46-4
Cat. No.: VC11622149
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2093152-46-4 |
|---|---|
| Molecular Formula | C19H22BClO3 |
| Molecular Weight | 344.6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the dioxaborolane class, featuring a boron atom coordinated within a five-membered heterocyclic ring. Its molecular formula is C₁₉H₂₂BClO₃, with a molecular weight of 344.6 g/mol. The structure comprises:
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A 3-chloro-4-benzyloxyphenyl group attached to the boron atom.
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A pinacol-derived dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) that enhances stability and reactivity.
The benzyloxy group at the para position and the chloro substituent at the meta position on the phenyl ring introduce steric and electronic effects that modulate reactivity in cross-coupling reactions.
Physicochemical Properties
While direct experimental data for this compound remains limited, inferences can be drawn from structurally similar boronate esters:
| Property | Value (Predicted/Analog-Based) | Source Compound Reference |
|---|---|---|
| Melting Point | 60–65 °C | |
| Boiling Point | ~440 °C | |
| Density | 1.12–1.15 g/cm³ | |
| Solubility | Organic solvents (THF, DCM) |
The chloro substituent likely elevates melting points compared to non-halogenated analogs due to enhanced intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzyl Protection: Introduction of the benzyloxy group to 3-chlorophenol under alkaline conditions.
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Boronate Ester Formation: Reaction of the substituted phenol with pinacol borane in the presence of a palladium catalyst.
A generalized reaction scheme is:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki reactions, enabling the construction of biaryl systems. Its stability under basic conditions and compatibility with diverse catalysts make it preferable over boronic acids in moisture-sensitive protocols.
Mechanistic Insight:
The dioxaborolane ring undergoes transmetallation with palladium complexes, transferring the aryl group to the metal center. Subsequent reductive elimination forms the desired carbon-carbon bond .
Functional Group Compatibility
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Benzyloxy Group: Acts as a protecting group for hydroxyl functionalities, removable via hydrogenolysis.
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Chloro Substituent: Provides a site for further functionalization (e.g., SNAr reactions).
Comparative Analysis with Structural Analogs
To contextualize its reactivity, the compound is compared to related boronate esters:
| Compound Name | Molecular Formula | Key Structural Difference | Reactivity Profile |
|---|---|---|---|
| 2-(3-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₉H₂₃BO₃ | Absence of chloro substituent | Higher electrophilicity |
| 2-[4-(t-Butyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₅H₂₁BClO₂ | t-Butyl vs. benzyloxy group | Enhanced steric hindrance |
| 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₉H₂₃BO₃ | Ortho-benzyloxy substitution | Altered coupling regioselectivity |
The meta-chloro and para-benzyloxy configuration in the target compound uniquely balances electronic withdrawal (via Cl) and steric bulk (via benzyloxy), optimizing it for couplings with electron-deficient aryl halides .
Future Directions and Research Opportunities
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Catalytic System Optimization: Screening novel ligands to enhance coupling efficiency with sterically hindered substrates.
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Polymer Chemistry: Exploring its use in synthesizing conjugated polymers for optoelectronic materials.
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Pharmacological Probes: Derivatizing the core structure to develop kinase inhibitors or antimicrobial agents.
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